molecular formula C5H11ClN4S B3211625 (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride CAS No. 1092279-01-0

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride

Cat. No.: B3211625
CAS No.: 1092279-01-0
M. Wt: 194.69 g/mol
InChI Key: OCRIEAOZDORDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride is a chemical compound with a unique structure that includes a triazole ring, a methylthio group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride typically involves the reaction of 4-methyl-5-(methylthio)-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanamine group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The methylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

    Methylthio-substituted compounds: Compounds with a methylthio group often have comparable oxidation and substitution reactions.

Uniqueness

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.ClH/c1-9-4(3-6)7-8-5(9)10-2;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIEAOZDORDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Reactant of Route 4
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Reactant of Route 5
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride
Reactant of Route 6
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.